2-[(1S,3R)-3-phenylcyclopentyl]acetamide
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Overview
Description
2-[(1S,3R)-3-phenylcyclopentyl]acetamide is a chemical compound with the molecular formula C13H17NO It is known for its unique structure, which includes a phenyl group attached to a cyclopentyl ring, further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,3R)-3-phenylcyclopentyl]acetamide typically involves the reaction of 3-phenylcyclopentanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,3R)-3-phenylcyclopentyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
2-[(1S,3R)-3-phenylcyclopentyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for specific conditions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1S,3R)-3-phenylcyclopentyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-phenylcyclopentanone: A precursor in the synthesis of 2-[(1S,3R)-3-phenylcyclopentyl]acetamide.
3-phenylcyclopentylamine: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a phenyl group, cyclopentyl ring, and acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
62457-62-9 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-[(1S,3R)-3-phenylcyclopentyl]acetamide |
InChI |
InChI=1S/C13H17NO/c14-13(15)9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H2,14,15)/t10-,12+/m0/s1 |
InChI Key |
KHAOETKYNQPJJA-CMPLNLGQSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC(=O)N)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC1CC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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